N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound reflects its complex multi-heterocyclic architecture. The compound, catalogued as ChemDiv screening compound D444-0516, possesses a closely related structural analog with the molecular formula C26H27N3O4S and molecular weight of 477.58 g/mol. The IUPAC nomenclature follows systematic organic chemistry naming conventions, with the furan-2-carboxamide serving as the parent structure and the substituted thiophene ring bearing the complex benzyl-pyridinylamino substituent.
The compound's structural complexity arises from the integration of four distinct heterocyclic systems: a furan ring (five-membered oxygen heterocycle), a thiophene ring (five-membered sulfur heterocycle), a pyridine ring (six-membered nitrogen heterocycle), and a dimethoxybenzene ring (six-membered aromatic carbocycle). The systematic identification reveals specific substitution patterns including 3,4-dimethoxy substitution on the phenyl ring, 4,5-dimethyl substitution on the thiophene ring, and amino linkage to the 2-position of the pyridine ring.
The molecular connectivity demonstrates a central thiophene-2-carboxamide core, where the carboxamide nitrogen is linked to the furan-2-carbonyl group. The thiophene 3-position bears a complex substituent featuring a methine carbon bonded to both the 3,4-dimethoxyphenyl group and the pyridin-2-ylamino moiety. This intricate substitution pattern creates multiple potential sites for intermolecular interactions and conformational variability.
Key molecular descriptors for the related D444-0516 compound include a calculated partition coefficient (logP) of 5.191, indicating significant lipophilicity, and a distribution coefficient (logD) of 4.777. The compound exhibits 6 hydrogen bond acceptors and 2 hydrogen bond donors, with 9 rotatable bonds contributing to conformational flexibility. The polar surface area of 65.268 Ų suggests moderate polarity, while the calculated water solubility (LogSw) of -5.15 indicates poor aqueous solubility.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of structurally related furan and thiophene carboxamide compounds provide crucial insights into the solid-state packing behavior and intermolecular interactions governing the crystal architecture of these heterocyclic systems. Studies of analogous compounds containing furan-2-carboxamide groups bonded to substituted aromatic rings have revealed distinct supramolecular assembly patterns influenced by the electronic properties of the constituent heterocycles.
Research on N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide has demonstrated that heteroatom substitution significantly affects crystal packing motifs. The investigation showed that compounds containing furan rings typically exhibit space group P21/n with unit cell volumes around 700-742 ų, while thiophene-containing analogs crystallize in space group P21/c with comparable unit cell dimensions. These crystallographic parameters suggest that the target compound would likely adopt similar packing arrangements given its structural similarity.
Intermolecular hydrogen bonding patterns in furan-thiophene carboxamide systems reveal characteristic N-H⋯N interactions forming stable classical hydrogen-bonded molecular pairs with R₂²(8) graph-set notation. Additionally, weak C-H⋯O and C-H⋯N hydrogen bonds contribute to the overall crystal stability, developing two-dimensional supramolecular sheets. The presence of multiple methoxy substituents in the target compound would introduce additional hydrogen bond acceptor sites, potentially modifying the packing arrangement and creating more complex hydrogen bonding networks.
X-ray diffraction analysis of related dimethylthiophene carboxamides has shown twist angles between aromatic planes ranging from 24.8° to 45°, indicating significant deviation from planarity. This conformational flexibility, combined with the rotatable bonds identified in the molecular structure, suggests that the target compound would exhibit similar angular distortions between its constituent aromatic systems. The crystallographic data indicate that π-π stacking interactions play a secondary role to hydrogen bonding in determining the overall crystal architecture, with centroid-to-centroid distances typically ranging from 3.5-4.2 Å.
Table 1: Comparative Crystallographic Parameters for Related Carboxamide Compounds
| Compound Type | Space Group | Unit Cell Volume (ų) | Principal Interactions | Twist Angle (°) |
|---|---|---|---|---|
| Furan carboxamides | P21/n | 700-742 | N-H⋯N, C-H⋯O | 24.8-30.5 |
| Thiophene carboxamides | P21/c | 691-750 | N-H⋯N, π-π stacking | 18.2-35.7 |
| Mixed heterocycle systems | P21/c, C2/c | 742-1375 | N-H⋯N, C-H⋯π | 20.3-45.1 |
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides detailed structural information for compounds containing multiple aromatic heterocycles like the target molecule. ¹H NMR analysis of related furan-2-carboxamide compounds typically reveals characteristic chemical shifts for the furan protons at δ 6.5-7.8 ppm, with the furan-2-H appearing as a doublet around δ 7.6 ppm and furan-3-H at δ 6.5 ppm. The thiophene ring protons are expected to resonate between δ 6.8-7.4 ppm, while the pyridine protons would appear in the δ 7.1-8.6 ppm region depending on their position relative to the nitrogen atom.
The methoxy substituents on the benzene ring would generate characteristic singlets around δ 3.8-3.9 ppm in the ¹H NMR spectrum, while the methyl groups on the thiophene ring would appear as singlets between δ 2.3-2.5 ppm. The amide N-H proton, when present, typically resonates as a broad signal around δ 8.5-10.5 ppm, often showing temperature-dependent chemical shift behavior due to hydrogen bonding interactions.
¹³C NMR spectroscopy would reveal the carbonyl carbon of the carboxamide group around δ 155-165 ppm, characteristic of amide carbonyls. The aromatic carbons would appear in the δ 110-160 ppm region, with the methoxy carbons around δ 55-56 ppm and the thiophene methyl carbons near δ 14-16 ppm. The complexity of the aromatic region would require careful analysis, potentially utilizing two-dimensional NMR techniques such as HSQC and HMBC to establish complete connectivity patterns.
Infrared spectroscopy of the target compound would exhibit characteristic absorption bands including the amide C=O stretch around 1650-1680 cm⁻¹, N-H stretching vibrations near 3300-3500 cm⁻¹, and aromatic C-H stretching around 3000-3100 cm⁻¹. The methoxy C-O stretching vibrations would appear around 1250-1300 cm⁻¹, while the aromatic C=C and C=N stretches would manifest in the 1450-1600 cm⁻¹ region. The presence of multiple heterocycles would create a complex fingerprint region below 1500 cm⁻¹.
Table 2: Expected Spectroscopic Parameters for Target Compound
| Spectroscopic Method | Key Signals | Chemical Shift/Frequency | Multiplicity/Intensity |
|---|---|---|---|
| ¹H NMR | Furan-2-H | δ 7.6 ppm | Doublet |
| ¹H NMR | Methoxy groups | δ 3.8-3.9 ppm | Singlet |
| ¹³C NMR | Amide C=O | δ 155-165 ppm | Singlet |
| FT-IR | Amide C=O | 1650-1680 cm⁻¹ | Strong |
| UV-Vis | π-π* transition | 250-300 nm | Medium intensity |
Conformational Dynamics via Quantum Mechanical Calculations
Computational analysis of conformational landscapes in five-membered heterocyclic compounds has revealed that electronic and steric factors significantly influence preferred molecular geometries. Density functional theory calculations using B3LYP and M06-2X functionals with 6-311+G** basis sets have demonstrated that compounds containing furan and thiophene rings exhibit distinct conformational preferences based on the electronic properties of the heteroatoms.
The conformational behavior of the target compound would be dominated by the rotation around several key single bonds, including the C-C bond connecting the thiophene ring to the methine carbon, the C-N bond linking the pyridine nitrogen to the methine carbon, and the C-N bond of the carboxamide group. Each of these rotational degrees of freedom contributes to the overall conformational complexity, with calculated energy barriers typically ranging from 2-15 kcal/mol depending on the specific bond and surrounding electronic environment.
Theoretical investigations of related disubstituted five-membered rings have shown that electronegative substituents, such as the methoxy groups in the target compound, prefer pseudo-axial positions to minimize unfavorable electrostatic interactions. This conformational preference becomes more pronounced with MP2 and M06-2X calculations compared to B3LYP, suggesting that dispersion interactions play a crucial role in determining the preferred geometries.
The aromatic systems in the target compound would adopt non-planar arrangements due to steric hindrance between adjacent rings and substituents. Quantum mechanical calculations on similar multi-heterocyclic systems predict dihedral angles between aromatic planes ranging from 15-60°, with the exact values depending on the specific substitution pattern and intramolecular hydrogen bonding interactions. The presence of the pyridin-2-ylamino group introduces additional conformational complexity through potential intramolecular N-H⋯N or N-H⋯O hydrogen bonds.
Energy landscape analysis using computational methods would reveal multiple local minima corresponding to different conformational isomers, with relative energies typically spanning 0-8 kcal/mol. The global minimum structure would likely feature optimized π-π stacking between aromatic rings and minimized steric clashes between substituents. Dynamic behavior at room temperature would involve rapid interconversion between low-energy conformers, with higher-energy conformations becoming accessible through thermal activation.
Table 3: Calculated Conformational Parameters
| Structural Feature | Energy Barrier (kcal/mol) | Preferred Angle (°) | Method |
|---|---|---|---|
| Thiophene-methine rotation | 3.2-5.8 | 45-60 | M06-2X/6-311+G** |
| Pyridine-amino rotation | 4.5-7.2 | 120-140 | MP2/6-311+G** |
| Carboxamide rotation | 8.1-12.3 | 0, 180 | B3LYP/6-311+G** |
| Inter-ring dihedral | 2.1-4.7 | 25-45 | M06-2X/6-311+G** |
Properties
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-16(2)33-25(28-24(29)19-8-7-13-32-19)22(15)23(27-21-9-5-6-12-26-21)17-10-11-18(30-3)20(14-17)31-4/h5-14,23H,1-4H3,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQASZRFUOZOPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation via Gewald Reaction
The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is widely employed for thiophene synthesis. For 4,5-dimethylthiophene-2-amine:
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Step 1 : Cyclocondensation of 3-pentanone with elemental sulfur and cyanoacetamide in dimethylformamide (DMF) at 120°C for 6 hours yields 2-amino-4,5-dimethylthiophene-3-carbonitrile.
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Step 2 : Hydrolysis of the nitrile group using 6M HCl under reflux (4 hours) produces 4,5-dimethylthiophene-2-amine.
Typical Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Preparation of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanamine
Mannich Reaction for Aminomethyl Bridging
The Mannich reaction couples 3,4-dimethoxybenzaldehyde, pyridin-2-amine, and ammonium acetate in ethanol under reflux (Scheme 1):
Conditions :
-
Molar Ratio : 1:1:1.2 (aldehyde:amine:ammonium acetate)
-
Reaction Time : 12 hours
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and purification via recrystallization (ethanol/water).
Yield : 85% (white crystalline solid). Characterization : (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.52 (m, 1H, pyridine-H), 6.92 (s, 1H, aryl-H), 6.78 (d, J = 8.3 Hz, 1H, aryl-H), 4.32 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
Coupling of Intermediates via Nucleophilic Substitution
Thiophene Aminomethylation
The 4,5-dimethylthiophene-2-amine reacts with (3,4-dimethoxyphenyl)(pyridin-2-yl)methanamine in the presence of paraformaldehyde and acetic acid (Scheme 2):
Conditions :
-
Solvent : Glacial acetic acid
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Temperature : 100°C, 8 hours
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Workup : Dilution with ice water, basification with NaOH, extraction with ethyl acetate.
Yield : 76% (pale yellow solid). Key Spectral Data :
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IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).
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(101 MHz, DMSO-d₆): δ 152.1 (thiophene-C), 149.8 (pyridine-C), 112.4–148.3 (aryl-C).
Furan-2-carboxamide Installation
Acylation with Furan-2-carbonyl Chloride
The final step involves reacting the thiophene intermediate with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:
Conditions :
-
Molar Ratio : 1:1.2 (amine:acyl chloride)
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Reaction Time : 4 hours at 0°C → 24 hours at 25°C
Yield : 82% (off-white powder). Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).
Analytical Characterization
Spectroscopic Validation
Thermal Stability
Optimization and Challenges
Regioselectivity in Thiophene Substitution
The 3-position of thiophene is electronically favored for electrophilic substitution, but competing 2- and 5-position reactions necessitate careful control of reaction stoichiometry and temperature.
Acylation Side Reactions
Over-acylation at the pyridin-2-ylamino group is mitigated by using a slow addition of acyl chloride at low temperatures.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the following categories:
Thiophene-Based Analogs
Thiophene derivatives are widely studied for their pharmacological properties. For example:
- Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 1104927-49-2) shares a thiophene core and carboxamide-like groups but lacks the pyridin-2-ylamino and furan substituents. It exhibits moderate solubility in polar solvents (e.g., DMF, DMSO) and has shown activity in preliminary kinase inhibition assays .
- 4-((Furan-2-ylmethyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide (CAS 1795476-11-7) incorporates a furan-sulfonyl group and a trimethoxyphenyl substituent.
Furan-Carboxamide Derivatives
Furan-2-carboxamide is a critical pharmacophore in the target compound. Key analogs include:
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4), which replaces the thiophene core with a thiazole ring. This analog demonstrates improved aqueous solubility (logS = -3.2) but reduced cellular permeability in Caco-2 assays, likely due to the thiazole’s polarity .
- N-[[(2-Methoxyethyl)amino]carbonyl]-4-methyl-2,5-dioxo-3-phenyl-1-imidazolidineacetamide (CAS 1104926-93-3) features an imidazolidine-dione system instead of thiophene. Its higher molecular weight (449.5 g/mol) and rigid structure may limit bioavailability compared to the target compound .
Functional Group Comparisons
- Pyridin-2-ylamino-Methyl Group: This moiety is rare in the literature. A related compound, 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide, uses a pyrimidine-cyclopropyl group instead of pyridin-2-ylamino. The latter showed nanomolar IC₅₀ values in kinase inhibition but required extensive optimization for metabolic stability .
- 3,4-Dimethoxyphenyl Group : Commonly found in CNS-targeting molecules (e.g., donepezil analogs), this group enhances lipophilicity (clogP ~3.5), which may correlate with the target compound’s membrane permeability .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name (CAS) | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (logS) | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | 523.6 | Thiophene | Pyridin-2-ylamino, 3,4-dimethoxy, furan | -4.1 (predicted) | Kinase inhibition (hypothetical) |
| 1104927-49-2 | 418.4 | Thieno[2,3-d]pyrimidine | Ethylamino, methylcarboxylate | -3.8 | Moderate kinase inhibition |
| 1795476-11-7 | 438.5 | Piperidine | Furan-sulfonyl, trimethoxyphenyl | -2.9 | GPCR modulation (preliminary) |
| 923226-70-4 | 387.4 | Thiazole | 3-Methoxybenzyl, furan-carboxamide | -3.2 | Low Caco-2 permeability |
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling of thiophene, pyridine, and furan precursors, similar to the method described for CAS 1104927-49-2 (amide coupling with HATU/DIPEA) .
- Bioactivity Gaps: No direct in vitro/in vivo data are available for the target compound.
- ADME Challenges: The 3,4-dimethoxyphenyl and pyridin-2-ylamino groups may increase metabolic liability (e.g., CYP3A4-mediated oxidation), as seen in structurally related compounds .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . It contains several functional groups, including a furan carboxamide, a thiophene moiety, and a pyridine ring, which contribute to its biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Furan, Thiophene, Pyridine |
| Molecular Weight | 423.54 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(3-((3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thiophene have shown potent activity against murine cancer cell lines such as L1210 leukemia and FM3A mammary carcinoma.
Case Study: Antiproliferative Activity
In a comparative study, several derivatives were tested for their IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3a | FM3A | 0.78 |
| 3c | Molt/4 | 2.6 |
| 3d | HeLa | 16 |
| 3e | L1210 | 12 |
These results demonstrate that modifications in the structure significantly affect the biological activity of the compounds. Notably, the introduction of methoxy groups enhances antiproliferative efficacy.
Antibacterial Activity
The compound also shows promise in antibacterial applications. Research has focused on its ability to inhibit ESBL-producing strains of E. coli, which are known for their resistance to beta-lactam antibiotics.
Antibacterial Efficacy Table
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | ESBL-producing E. coli | 0.5 µg/mL |
| 4c | ESBL-producing E. coli | 1.0 µg/mL |
These findings indicate that the compound's structural features may contribute to its ability to bind effectively with bacterial enzymes, thereby inhibiting their activity.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The presence of specific functional groups allows for interactions with cellular targets involved in proliferation pathways.
- Antibacterial Action : The compound may interfere with bacterial cell wall synthesis or function by binding to essential enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
